molecular formula C11H22NO5P B3265357 2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]- CAS No. 404581-63-1

2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]-

Cat. No.: B3265357
CAS No.: 404581-63-1
M. Wt: 279.27 g/mol
InChI Key: ZSSAGBUASKGQMB-UHFFFAOYSA-N
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Description

2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a propenamide backbone with a methyl group and a phosphonooxy heptyl chain. Its molecular formula is C11H22NO5P.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]- typically involves multiple steps, starting from readily available precursors. The process often includes:

    Alkylation: Introduction of the heptyl chain through an alkylation reaction.

    Phosphorylation: Addition of the phosphonooxy group using phosphorylating agents.

    Amidation: Formation of the amide bond through a reaction between an amine and an acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: To facilitate the desired reactions.

    Use of catalysts: To increase the reaction rate and selectivity.

    Purification steps: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]- undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]- involves its interaction with specific molecular targets. The phosphonooxy group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The heptyl chain may influence the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phosphonooxy group, in particular, sets it apart from other similar compounds.

Properties

IUPAC Name

7-(2-methylprop-2-enoylamino)heptyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO5P/c1-10(2)11(13)12-8-6-4-3-5-7-9-17-18(14,15)16/h1,3-9H2,2H3,(H,12,13)(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSAGBUASKGQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCCCCCOP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30785777
Record name 7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30785777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404581-63-1
Record name 7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30785777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]-
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2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]-

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